molecular formula C14H11F3O4 B2832836 2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one CAS No. 865659-13-8

2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one

Cat. No. B2832836
CAS RN: 865659-13-8
M. Wt: 300.233
InChI Key: VBUXIKNSUQCRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(hydroxymethyl)-5-{[3-(trifluoromethyl)benzyl]oxy}-4H-pyran-4-one” is a pyranone derivative with a trifluoromethyl group attached to a benzyl group, which is further attached to the pyranone ring via an ether linkage. Pyranones are a class of compounds that contain a six-membered ring structure with one oxygen atom and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would include a six-membered pyranone ring, a benzyl group, and a trifluoromethyl group. The presence of the trifluoromethyl group could introduce significant electronegativity due to the three fluorine atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The pyranone ring might undergo reactions typical of ketones, such as nucleophilic addition. The ether linkage might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The study by Covarrubias-Zúñiga and Espinosa-Pérez (1997) focused on the crystal structure of a related compound, providing insights into the synthesis and X-ray crystallography analysis. This research aids in understanding the molecular architecture and potential reactivity of pyranone derivatives (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

  • Brbot-Šaranović, Pavlović, and Cindrić (2000) explored the synthesis and structures of new enaminones derived from hydroxy-4-oxo-2-butenoate and amines, showcasing the versatility of pyranone derivatives in synthesizing complex molecules with potential biological activity (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Chemical Transformations and Applications

  • Shikanai, Murase, Hata, and Urabe (2009) reported on the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, leading to dihydropyrans and ketoolefins. This research demonstrates the potential of pyranone derivatives in catalysis and organic synthesis, highlighting their reactivity and utility in forming complex heterocyclic structures (Shikanai, Murase, Hata, & Urabe, 2009).

  • Zaware, Laporte, Farid, Liu, Wipf, and Floreancig (2011) focused on the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This study exemplifies the synthetic utility of pyranone derivatives in creating diverse molecular libraries for biological screening, indicating their broad applicability in drug discovery and material science (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

properties

IUPAC Name

2-(hydroxymethyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4/c15-14(16,17)10-3-1-2-9(4-10)7-21-13-8-20-11(6-18)5-12(13)19/h1-5,8,18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXIKNSUQCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=COC(=CC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.